Boc-3-aminobenzoic acid

Catalog No.
S1794254
CAS No.
111331-82-9
M.F
C12H15NO4
M. Wt
237,25 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-aminobenzoic acid

CAS Number

111331-82-9

Product Name

Boc-3-aminobenzoic acid

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237,25 g/mole

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)

SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O

Organic Synthesis and Peptide Chemistry

Boc-3-aminobenzoic acid is a valuable building block in organic synthesis, particularly for the creation of more complex molecules. Its key feature is the presence of a Boc (tert-Butyloxycarbonyl) protecting group on the amine functionality. This protecting group allows for selective modification of other parts of the molecule while keeping the amine group intact. Once the desired modifications are complete, the Boc group can be easily removed under specific conditions to reveal the free amine, which can then participate in further reactions. This controlled approach is crucial in the synthesis of peptides, where the order of amino acid attachment is essential for biological function [].

Boc-3-aminobenzoic acid, also known as tert-butoxycarbonyl-3-aminobenzoic acid, is a chemical compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol. It features a benzene ring substituted with an amino group and a carboxylic acid group, making it an important intermediate in organic synthesis. The compound is characterized by its Boc (tert-butoxycarbonyl) protective group, which is commonly used in organic chemistry to protect amine functionalities during synthetic procedures .

  • Potential Hazards: May cause mild skin or eye irritation upon contact.
  • Safety Precautions: Wear gloves
Due to the presence of its functional groups:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the amino group for further reactions.
  • Coupling Reactions: It can react with activated carboxylic acids or other electrophiles to form amides.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring .

Boc-3-aminobenzoic acid exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. It has been studied for its potential as an inhibitor in various biochemical pathways and therapeutic applications. Its derivatives may show activity against specific targets, making it valuable in drug development .

The synthesis of Boc-3-aminobenzoic acid typically involves the following methods:

  • Boc Protection of 3-Aminobenzoic Acid: This is achieved by treating 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction results in the formation of Boc-3-aminobenzoic acid while protecting the amino group .
  • Multi-step Synthesis: In more complex syntheses, Boc-3-aminobenzoic acid can be synthesized through multi-step reactions involving various intermediates, including other protected amino acids and aromatic compounds .

Boc-3-aminobenzoic acid serves several important applications:

  • Pharmaceutical Synthesis: It is widely used as an intermediate in the synthesis of various drugs and bioactive compounds.
  • Peptide Synthesis: The compound is utilized in solid-phase peptide synthesis due to its protective Boc group, facilitating the sequential addition of amino acids.
  • Chemical Research: Researchers use Boc-3-aminobenzoic acid to explore new synthetic methodologies and develop novel compounds with potential therapeutic applications .

Studies have shown that Boc-3-aminobenzoic acid interacts with various biological molecules, influencing enzymatic activities and metabolic pathways. Its derivatives may exhibit different interaction profiles depending on their chemical structure, making them subjects of interest in pharmacological research. Interaction studies often focus on its role as a substrate or inhibitor in enzymatic reactions .

Boc-3-aminobenzoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameSimilarity IndexUnique Features
4-tert-butoxycarbonylamino-3-methylbenzoic acid0.94Methyl substitution at position 4
3-tert-butoxycarbonylamino-4-methylbenzoic acid0.93Methyl substitution at position 4
(4-formylphenyl)carbamicacid tert-butyl ester0.91Contains a formyl group instead of an amino group
tert-butyl (3-formylphenyl) carbamate0.91Formyl group presence; different reactivity
2-tert-butoxycarbonylamino-3-methylbenzoic acid0.90Different substitution pattern affecting reactivity

These compounds highlight the versatility of the Boc protection strategy while showcasing how slight modifications can lead to significant differences in chemical behavior and applications .

XLogP3

2.7

Wikipedia

Boc-3-aminobenzoic acid

Dates

Modify: 2023-08-15
Eida et al. Glycosylation of acyl carrier protein-bound polyketides during pactamycin biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-019-0314-6, published online 15 July 2019

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